molecular formula C38H43N3O2P2S B12299712 N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide CAS No. 66561-97-5

N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B12299712
CAS No.: 66561-97-5
M. Wt: 667.8 g/mol
InChI Key: YQGVXWZSNIQEOR-UHFFFAOYSA-N
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Description

1H-Thieno[3,4-d]imidazole-4-pentanamide, N, N-bis[2-(diphenylphosphino)ethyl]hexahydro-2-oxo-, (3aalpha, 4beta,6aalpha)- is a complex organic compound with a unique structure that includes a thienoimidazole core and a pentanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Thieno[3,4-d]imidazole-4-pentanamide, N, N-bis[2-(diphenylphosphino)ethyl]hexahydro-2-oxo-, (3aalpha, 4beta,6aalpha)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions may vary, but common reagents include phosphine ligands, amides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Thieno[3,4-d]imidazole-4-pentanamide, N, N-bis[2-(diphenylphosphino)ethyl]hexahydro-2-oxo-, (3a.alpha., 4.beta.,6a.alpha.)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

1H-Thieno[3,4-d]imidazole-4-pentanamide, N, N-bis[2-(diphenylphosphino)ethyl]hexahydro-2-oxo-, (3a.alpha., 4.beta.,6a.alpha.)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Thieno[3,4-d]imidazole-4-pentanamide, N, N-bis[2-(diphenylphosphino)ethyl]hexahydro-2-oxo-, (3a.alpha., 4.beta.,6a.alpha.)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular components, such as enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1H-Thieno[3,4-d]imidazole-4-pentanamide, N, N-bis[2-(diphenylphosphino)ethyl]hexahydro-2-oxo-, (3a.alpha., 4.beta.,6a.alpha.)- lies in its specific structure, which includes the diphenylphosphinoethyl groups.

Properties

CAS No.

66561-97-5

Molecular Formula

C38H43N3O2P2S

Molecular Weight

667.8 g/mol

IUPAC Name

N,N-bis(2-diphenylphosphanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C38H43N3O2P2S/c42-36(24-14-13-23-35-37-34(29-46-35)39-38(43)40-37)41(25-27-44(30-15-5-1-6-16-30)31-17-7-2-8-18-31)26-28-45(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-12,15-22,34-35,37H,13-14,23-29H2,(H2,39,40,43)

InChI Key

YQGVXWZSNIQEOR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N(CCP(C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)N2

Origin of Product

United States

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